molecular formula C21H12ClNO B14064014 Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- CAS No. 10206-04-9

Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)-

Cat. No.: B14064014
CAS No.: 10206-04-9
M. Wt: 329.8 g/mol
InChI Key: YTFBHFWEMNQADB-UHFFFAOYSA-N
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Description

Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- is an organic compound with the molecular formula C21H12ClNO. It is a derivative of phenanthro[9,10-d]oxazole, characterized by the presence of a 4-chlorophenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- typically involves the reaction of 9,10-phenanthrenequinone with 4-chlorobenzaldehyde in the presence of a suitable catalyst. One common method is the aza-Wittig reaction, where 2,3-dihydro-2,2,2-triphenylphenanthro[9,10-d]-1,3,2-λ5-oxazaphosphole reacts with aromatic aldehydes to form the corresponding 2-substituted phenanthro[9,10-d][1,3]oxazoles . The reaction is usually carried out in acetonitrile at elevated temperatures (around 85°C) for several hours .

Industrial Production Methods

While specific industrial production methods for phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically introduces nitro groups into the phenanthrene moiety, while bromination adds bromine atoms to the structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This substitution enhances its stability and luminescent efficiency, making it particularly valuable in optoelectronic applications .

Properties

CAS No.

10206-04-9

Molecular Formula

C21H12ClNO

Molecular Weight

329.8 g/mol

IUPAC Name

2-(4-chlorophenyl)phenanthro[9,10-d][1,3]oxazole

InChI

InChI=1S/C21H12ClNO/c22-14-11-9-13(10-12-14)21-23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)24-21/h1-12H

InChI Key

YTFBHFWEMNQADB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(O4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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